molecular formula C11H16N2O4S B4176466 N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide

Cat. No. B4176466
M. Wt: 272.32 g/mol
InChI Key: JYBFFRNJGFPPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide, also known as MAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAA is a member of the class of sulfonylureas, which are widely used in the treatment of diabetes. However, MAA has been found to have unique properties that make it a promising candidate for the treatment of other diseases as well. In

Mechanism of Action

The mechanism of action of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide has been found to inhibit the activity of the proteasome, which is responsible for the degradation of proteins. This leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells. Additionally, N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide has been found to inhibit the activity of various kinases, which are involved in cell signaling pathways. This can lead to the inhibition of cell proliferation and the induction of cell death.
Biochemical and Physiological Effects:
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of various inflammatory cytokines. In vivo studies have shown that N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide can inhibit tumor growth, reduce inflammation, and improve glucose tolerance in diabetic mice. However, the exact biochemical and physiological effects of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide are still being studied, and more research is needed to fully understand its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to have potent anti-cancer activity in vitro and in vivo. Additionally, N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. However, there are also limitations to using N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide.

Future Directions

There are several future directions for research on N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide. One area of research is in the development of more potent and selective analogs of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide. This could lead to the development of more effective treatments for cancer and other diseases. Another area of research is in the study of the mechanism of action of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide. This could lead to a better understanding of its biochemical and physiological effects, and could help to identify new targets for drug development. Additionally, more research is needed to determine the optimal dosage and administration route for N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide, and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide, or N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide has been found to have potent anti-cancer activity in vitro and in vivo, and it has been shown to have anti-inflammatory properties as well. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Overall, N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide is a promising candidate for the development of new treatments for cancer, inflammatory diseases, and other diseases.

Scientific Research Applications

N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide has been found to have potent anti-cancer activity in vitro and in vivo, and it has been shown to induce apoptosis in cancer cells. Additionally, N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Other areas of research include the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-8(11(14)12-2)13-18(15,16)10-6-4-9(17-3)5-7-10/h4-8,13H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBFFRNJGFPPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)NS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methoxyphenyl)sulfonylamino]-N-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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